molecular formula C19H19N3O2 B2775968 N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847410-97-3

N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2775968
CAS No.: 847410-97-3
M. Wt: 321.38
InChI Key: UIFRGWSYVBIFSD-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” is not available in the search results.

Mechanism of Action

The mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The specific mechanism of action of “N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not available in the search results.

Future Directions

The future directions for the research and development of pyrimidines involve the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The specific future directions for “N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not available in the search results.

Properties

IUPAC Name

N-(4-butylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-3-6-14-8-10-15(11-9-14)21-18(23)16-13-20-17-7-4-5-12-22(17)19(16)24/h4-5,7-13H,2-3,6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFRGWSYVBIFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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